molecular formula C15H11ClFNO3 B12411525 N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B12411525
M. Wt: 307.70 g/mol
InChI Key: JAVDMGUBEXUDIH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxine ring fused with a carboxamide group, along with chloro and fluoro substituents on the phenyl ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the benzodioxine derivative is reacted with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced carboxamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the halogens.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties allow for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar phenyl ring substitution pattern but different core structure.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents but a different heterocyclic core.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its benzodioxine core, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C15H11ClFNO3

Molecular Weight

307.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C15H11ClFNO3/c16-11-8-9(4-5-12(11)17)18-15(19)10-2-1-3-13-14(10)21-7-6-20-13/h1-5,8H,6-7H2,(H,18,19)

InChI Key

JAVDMGUBEXUDIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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